molecular formula C13H14O4 B13664762 Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate

Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate

Cat. No.: B13664762
M. Wt: 234.25 g/mol
InChI Key: NPPXZGFNLJMYPW-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate typically involves the cyclization of benzofurans with 2-carbonyl-benzoic acid. This method is known for its high atom economy and regioselectivity, making it an efficient and convenient procedure . The reaction conditions often involve moderate to mild heating and the use of readily available starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts would be preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate stands out due to its specific substitution pattern and the presence of both ethyl and hydroxypropanoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 3-(1-benzofuran-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C13H14O4/c1-2-16-13(15)7-11(14)10-8-17-12-6-4-3-5-9(10)12/h3-6,8,11,14H,2,7H2,1H3

InChI Key

NPPXZGFNLJMYPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=COC2=CC=CC=C21)O

Origin of Product

United States

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